
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
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Overview
Description
The compound 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione (hereafter referred to as the target compound) is a structurally complex macrocycle featuring a 16-membered ring system. Its molecular formula is C₂₈H₃₈N₂O₆, with an average mass of 498.620 Da and a monoisotopic mass of 498.272987 Da . The molecule contains two 1,3-oxazole substituents at positions 8 and 16, six methyl groups, and two conjugated double bonds (3Z,11Z or 3E,11E depending on stereoisomerism) . The stereochemistry is critical, as evidenced by two distinct entries in ChemSpider (IDs 28584555 and 22943201), which differ in stereochemical configurations:
- The (3E,5S,7R,8R,11E,13S,15R,16R) isomer defines six stereocenters and additional double-bond stereochemistry .
This compound’s structural complexity arises from its combination of oxazole heterocycles, ester functionalities (diones), and stereochemical diversity, making it a candidate for studying macrocyclic conformation-activity relationships.
Preparation Methods
Synthetic Routes and Reaction Conditions: Conglobatin is biosynthesized through a polyketide synthase (PKS) pathway. The biosynthetic gene cluster responsible for conglobatin production has been cloned and expressed in a heterologous host, which allows for the detailed study of its biosynthesis . The process involves the iterative action of a cyclase/thioesterase enzyme that ligates two monomers head-to-tail and then cyclizes the dimer product .
Industrial Production Methods: Industrial production of conglobatin is primarily achieved through fermentation of the Streptomyces conglobatus strain. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Conglobatin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Conglobatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and macrodiolide formation.
Biology: Studied for its cytotoxic activity against various cancer cell lines, including myeloma cells.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Conglobatin exerts its effects by inhibiting the Hsp90/Cdc37 protein interface. This inhibition disrupts the stability of oncogenic proteins, leading to the apoptosis of cancer cells . The molecular targets involved include the Hsp90 chaperone protein and its co-chaperone Cdc37 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Substituents: The target compound’s oxazole rings and six methyl groups distinguish it from pyrenophorol derivatives, which primarily feature hydroxyl and ester groups. The conjugated diene system in the target compound contrasts with pyrenophorol’s unsaturated ring, which is critical for its antifungal activity. Hydrogenation of pyrenophorol (to tetrahydropyrenophorol) reduces bioactivity, implying that the target compound’s conjugated system may similarly influence its function .
Stereochemical Impact: The target compound’s stereoisomers (e.g., 3Z,11Z vs. 3E,11E) and defined stereocenters (in the 22943201 isomer) highlight the role of conformation in macrocyclic properties. Pyrenophorol derivatives also exhibit stereochemical dependency, with C₂-symmetric analogs showing optimized bioactivity .
Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, pyrenophorol’s antifungal and phytotoxic activities provide a benchmark. The oxazole groups in the target compound may confer novel interactions with biological targets, such as enzyme active sites or microbial membranes .
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.
- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various bacterial strains.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
-
Cancer Cell Line Study :
- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : MTT assay was used to quantify cell viability post-treatment.
- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.
-
Anti-inflammatory Research :
- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.
- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.
Data Table
Biological Activity | Test Organism/Cell Line | Methodology | Results |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |
Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |
Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |
Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this macrocyclic compound while minimizing trial-and-error approaches?
Methodology :
- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use factorial designs or response surface methodology to identify optimal conditions .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .
- Example variables :
Variable | Range Tested | Response Measured |
---|---|---|
Temperature | 60–120°C | Yield (%) |
Catalyst (mol%) | 0.5–5.0 | Purity (HPLC) |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodology :
- Use X-ray crystallography to resolve the macrocyclic framework and confirm stereochemistry. Pair with NMR (e.g., 1H, 13C, 2D-COSY) to validate substituent positions and dynamic behavior in solution .
- Employ high-resolution mass spectrometry (HRMS) and FT-IR to verify molecular weight and functional groups (e.g., oxazole rings, ester linkages).
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?
Methodology :
- Conduct accelerated stability studies using ICH guidelines :
- Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via HPLC or LC-MS .
- Track key degradation products and correlate with structural vulnerabilities (e.g., oxazole ring hydrolysis).
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?
Methodology :
- Perform density functional theory (DFT) calculations to map transition states and intermediates in the cyclization steps .
- Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments.
Q. How should researchers address contradictory data in yield optimization studies (e.g., outlier results in catalytic efficiency)?
Methodology :
- Apply multivariate statistical analysis (e.g., PCA, PLS regression) to distinguish noise from significant variables .
- Use AI-driven experimental platforms to iteratively refine conditions based on real-time feedback, reducing human bias .
Q. Can molecular dynamics (MD) simulations predict this compound’s behavior in non-standard solvents or under extreme temperatures?
Methodology :
- Simulate solvation dynamics and conformational flexibility using all-atom MD with force fields parameterized for macrocycles.
- Cross-validate predictions with experimental data (e.g., dynamic light scattering for aggregation behavior) .
Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical integrity?
Methodology :
- Optimize mixing efficiency and heat transfer using CFD simulations to prevent side reactions (e.g., epimerization) .
- Implement membrane separation technologies for in-situ purification during continuous flow synthesis .
Q. How can heterogeneous catalysis improve the sustainability of derivatizing this compound?
Methodology :
- Screen solid catalysts (e.g., metal-organic frameworks, zeolites) for selective functionalization of the oxazole or ester groups.
- Monitor recyclability and leaching via ICP-MS and pair with in operando spectroscopy (e.g., DRIFTS) to study active sites .
Properties
CAS No. |
72263-05-9 |
---|---|
Molecular Formula |
C28H38N2O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |
InChI Key |
LAJRJVDLKYGLOO-NLISZJEWSA-N |
SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |
Canonical SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Synonyms |
(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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